4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
Scientific Research Applications
Gastric Antisecretory Agents
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has been explored for its potential as a gastric antisecretory agent. Research on analogues of this compound, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, shows promise in the treatment of peptic ulcer disease without anticholinergic activity, which is a significant advance in this field of pharmacology (Scott et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has been analyzed, providing insights into their chemical properties. For instance, the study of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate revealed significant information about hydrogen bonding and C-H…π interactions in these types of compounds (Khan et al., 2013).
Antimicrobial Activity
Some derivatives of 4-Methyl-1-(2-piperidinylmethyl)piperidine have shown potential as antimicrobial agents. A study on bis-hybrid heterocycles comprising both piperidine and thiohydantoin nuclei demonstrated potent biological activities against a range of microbial organisms (Thanusu et al., 2010).
Antifungal Agents
Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and evaluated for their antifungal properties. These studies contribute to understanding the potential of piperidine derivatives in developing new antifungal treatments (Shahzadi et al., 2006).
Anticancer Research
Research into the anticancer properties of piperidine derivatives is ongoing. The development of Aurora kinase inhibitors, which include piperidine structures, suggests potential applications in cancer treatment (ヘンリー,ジェームズ, 2006).
Neurological Research
Investigations into the distribution of piperidine in the brain and its possible significance in behavior highlight the neurological applications of piperidine compounds. These studies are crucial for understanding the role of such compounds in psychiatric disorders and their potential therapeutic uses (Abood et al., 1961).
properties
IUPAC Name |
4-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQUWMXCZCRSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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